1-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-one
Description
1-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-one is a complex organic compound that features a pyrazole ring, a piperazine ring, and a piperidinone moiety
Properties
CAS No. |
1803562-08-4 |
|---|---|
Molecular Formula |
C14H23N5O |
Molecular Weight |
277.4 |
Purity |
91 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Piperazine Ring: Piperazine can be synthesized by the cyclization of ethylenediamine with dihaloalkanes.
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized by the hydrogenation of pyridine derivatives.
Coupling Reactions: The final compound is obtained by coupling the pyrazole, piperazine, and piperidinone intermediates through nucleophilic substitution or condensation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
- 1-(1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-one
- 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(piperazin-1-yl)piperidin-2-one
- 1-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(morpholin-4-yl)piperidin-2-one
Uniqueness: 1-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with dimethyl substitution and a piperazine ring linked to a piperidinone moiety makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
